Ethyl 2-oxo-4-(4-(trifluoromethyl)phenyl)but-3-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-oxo-4-(4-(trifluoromethyl)phenyl)but-3-ynoate is a chemical compound with the molecular formula C13H9F3O3 and a molecular weight of 270.20 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a but-3-ynoate moiety. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of Ethyl 2-oxo-4-(4-(trifluoromethyl)phenyl)but-3-ynoate typically involves the reaction of ethyl acetoacetate with 4-(trifluoromethyl)benzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent oxidation to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Ethyl 2-oxo-4-(4-(trifluoromethyl)phenyl)but-3-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-oxo-4-(4-(trifluoromethyl)phenyl)but-3-ynoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of Ethyl 2-oxo-4-(4-(trifluoromethyl)phenyl)but-3-ynoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-oxo-4-(4-(trifluoromethyl)phenyl)but-3-ynoate can be compared with other similar compounds, such as:
Ethyl 2-oxo-2-(4-(trifluoromethyl)phenyl)acetate: Similar structure but different functional groups, leading to distinct chemical properties and applications.
Trifluoromethyl-substituted benzoates: These compounds share the trifluoromethyl group but differ in their core structures, resulting in varied reactivity and uses.
Fluorinated aromatic compounds: These compounds exhibit similar electronic properties due to the presence of fluorine atoms, making them useful in similar applications.
This compound stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H9F3O3 |
---|---|
Molekulargewicht |
270.20 g/mol |
IUPAC-Name |
ethyl 2-oxo-4-[4-(trifluoromethyl)phenyl]but-3-ynoate |
InChI |
InChI=1S/C13H9F3O3/c1-2-19-12(18)11(17)8-5-9-3-6-10(7-4-9)13(14,15)16/h3-4,6-7H,2H2,1H3 |
InChI-Schlüssel |
GOBILQHLYCJHPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)C#CC1=CC=C(C=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.